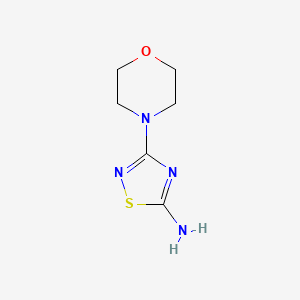

3-Morpholino-1,2,4-thiadiazol-5-amine

Description

Significance of Nitrogen- and Sulfur-Containing Heterocycles in Contemporary Chemical and Biomedical Sciences

Nitrogen and sulfur-containing heterocycles are fundamental structural motifs in a vast array of biologically active compounds. Their prevalence in pharmaceuticals, agrochemicals, and natural products underscores their significance. These ring systems can engage in various non-covalent interactions, such as hydrogen bonding and pi-stacking, which are crucial for molecular recognition and binding to biological targets. The presence of heteroatoms like nitrogen and sulfur imparts unique electronic properties and conformational flexibility to these molecules, influencing their pharmacokinetic and pharmacodynamic profiles.

Structural and Electronic Characteristics of the 1,2,4-Thiadiazole (B1232254) Ring System

The 1,2,4-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur atom and two nitrogen atoms. The arrangement of these heteroatoms influences the ring's electronic distribution and reactivity. The 1,2,4-thiadiazole core is known for its stability and can act as a bioisostere for other functional groups, a strategy often employed in drug design to modulate a compound's properties. The aromatic nature of the ring system contributes to its planarity, which can be a critical factor in its interaction with flat biological receptors. The reactivity of the 1,2,4-thiadiazole ring is characterized by the susceptibility of its carbon atoms to nucleophilic attack, a feature that is exploited in the synthesis of its derivatives.

Strategic Placement of 3-Morpholino-1,2,4-thiadiazol-5-amine within Emerging Heterocyclic Research Paradigms

The strategic combination of the 1,2,4-thiadiazole core with a morpholine (B109124) substituent at the 3-position and an amine group at the 5-position in this compound results in a molecule with potential for diverse chemical and biological applications. The morpholino group can impart favorable pharmacokinetic properties, while the amino group provides a site for further functionalization or interaction with biological targets. This compound serves as a valuable scaffold in the exploration of new chemical space for the development of novel therapeutic agents. Research into such hybrid molecules is a growing trend in medicinal chemistry, aiming to leverage the synergistic effects of combining different pharmacophores.

Physicochemical Properties

While extensive experimental data for this compound is not widely available in public literature, its physicochemical properties can be estimated based on its structure and data from closely related compounds.

| Property | Value | Source |

| Molecular Formula | C6H10N4OS | |

| Molecular Weight | 186.24 g/mol | |

| CAS Number | 138588-29-1 | nih.gov |

Note: Some properties are calculated or inferred from related structures due to limited direct experimental data for the specific compound.

Synthesis and Characterization

The synthesis of this compound would likely involve the construction of the 1,2,4-thiadiazole ring from appropriate precursors, followed by or incorporating the introduction of the morpholine and amine substituents. General synthetic routes to substituted 1,2,4-thiadiazoles often involve the oxidative cyclization of amidinothioureas or the reaction of thioamides with N-halo compounds.

Characterization of the synthesized compound would typically involve a combination of spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for confirming the presence and connectivity of the morpholine and thiadiazole protons and carbons.

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the N-H stretches of the amino group, C-N, C=N, and C-S bonds within the heterocyclic system, and the C-O-C stretch of the morpholine ring.

Mass Spectrometry (MS): This technique would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its structure.

Research Findings

While specific research focused solely on this compound is limited in publicly accessible literature, the broader classes of 1,2,4-thiadiazole and morpholine derivatives have been extensively studied.

X-ray Crystallography of Related Structures

X-ray crystallography studies on derivatives of 1,2,4-thiadiazole have confirmed the planarity and aromatic character of the ring. These studies provide precise bond lengths and angles, which are crucial for understanding the structural and electronic properties of this heterocyclic system. For instance, crystallographic data of related thiadiazole structures reveal the typical bond lengths for C-S, C=N, and N-S bonds within the ring, contributing to a detailed understanding of its geometry.

Biological Activity of Related Compounds

Derivatives of 1,2,4-thiadiazole are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Similarly, the incorporation of a morpholine moiety is a common strategy in the design of bioactive molecules to enhance their pharmacological profiles. The combination of these two scaffolds in this compound suggests its potential as a lead compound for drug discovery programs. For example, various morpholino-thiadiazole derivatives have been investigated for their therapeutic potential.

Structure

3D Structure

Properties

IUPAC Name |

3-morpholin-4-yl-1,2,4-thiadiazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4OS/c7-5-8-6(9-12-5)10-1-3-11-4-2-10/h1-4H2,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOSLHBNBTKXKFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NSC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10616979 | |

| Record name | 3-(Morpholin-4-yl)-1,2,4-thiadiazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10616979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138588-29-1 | |

| Record name | 3-(Morpholin-4-yl)-1,2,4-thiadiazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10616979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(morpholin-4-yl)-1,2,4-thiadiazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Morpholino 1,2,4 Thiadiazol 5 Amine and Analogous Thiadiazole Scaffolds

Overview of Established Routes for 1,2,4-Thiadiazole (B1232254) Ring Formation

The synthesis of the 1,2,4-thiadiazole core is the foundational step. Various methods have been developed, primarily involving the formation of key nitrogen-sulfur (N-S) and carbon-nitrogen (C-N) bonds through cyclization reactions.

Cyclocondensation reactions are a cornerstone in the synthesis of heterocyclic systems, including the 1,2,4-thiadiazole ring. These methods typically involve the reaction of two or more components where the ring is formed via intramolecular condensation, often with the elimination of a small molecule like water. A prevalent strategy involves the oxidative cyclization of thioamide-based precursors.

One of the most common approaches is the oxidative dimerization of thioamides, which can be achieved using various oxidizing agents. For instance, iodine can be used as a catalyst with oxygen as the terminal oxidant in an environmentally friendly process to produce 3,5-disubstituted 1,2,4-thiadiazoles. rsc.org Another effective method employs phenyliodine(III) bis(trifluoroacetate) (PIFA) to mediate the intramolecular oxidative S-N bond formation in imidoyl thioureas, leading to 3-substituted-5-arylamino-1,2,4-thiadiazoles. rsc.orgorganic-chemistry.org This metal-free approach is noted for its efficiency and short reaction times. rsc.org

More recent advancements include electro-oxidative methods. An electro-oxidative intramolecular dehydrogenative N-S bond formation of imidoyl thioureas has been shown to produce a wide array of 3-substituted 5-amino-1,2,4-thiadiazole derivatives under catalyst- and oxidant-free conditions at room temperature. organic-chemistry.org These reactions showcase excellent functional group tolerance and high yields. organic-chemistry.org

| Method | Precursors | Reagents/Conditions | Key Feature |

| Oxidative Dimerization | Thioamides | I₂ catalyst, O₂ oxidant | Environmentally friendly |

| PIFA-Mediated Cyclization | Imidoyl thioureas | Phenyliodine(III) bis(trifluoroacetate) | Metal-free, rapid reaction |

| Electro-oxidative Cyclization | Imidoyl thioureas | Catalyst- and oxidant-free electrolysis | High functional group tolerance |

| Base-Mediated Tandem Reaction | Amidines and dithioesters | Base (e.g., in DMF) | Transition-metal-free |

This table provides a summary of common cyclocondensation strategies for forming the 1,2,4-thiadiazole ring.

Once the thiadiazole ring is formed, regioselective functionalization is critical to introduce substituents at specific positions (C3 and C5). The electron-deficient nature of the 1,2,4-thiadiazole ring, caused by the two electronegative nitrogen atoms, significantly influences its reactivity. nih.gov

A primary method for regioselective functionalization is through nucleophilic aromatic substitution (SNAr) on halogenated thiadiazole precursors. Halogen atoms, particularly chlorine, at the C3 or C5 positions are readily displaced by a variety of nucleophiles. nih.gov This reactivity is due to the low electron density at the ring carbon atoms, which makes them susceptible to nucleophilic attack. nih.govnih.gov By synthesizing a selectively halogenated 1,2,4-thiadiazole, one can direct the introduction of a desired functional group, such as an amine or a morpholine (B109124) ring, to a specific position.

Another advanced strategy involves directed C–H functionalization. While less common for simple thiadiazoles compared to fused systems like benzothiadiazole, this approach allows for the direct conversion of C-H bonds to C-C or C-heteroatom bonds. nih.gov For example, Ir-catalyzed C–H borylation can introduce a versatile boronate ester group onto the heterocyclic ring, which can then undergo a wide range of subsequent cross-coupling reactions to install various substituents. nih.gov This method offers a powerful way to build molecular complexity on a pre-formed thiadiazole core.

Synthesis of Thiadiazole Derivatives Incorporating Morpholine Substituents

The integration of a morpholine ring onto the thiadiazole scaffold is a key step in synthesizing the target compound and its analogs. This can be accomplished through several well-established synthetic reactions.

The Mannich reaction is a three-component condensation reaction involving a compound with an active hydrogen atom, an aldehyde (commonly formaldehyde), and a secondary amine (such as morpholine). nih.govmdpi.com This reaction is a powerful tool for aminoalkylation, introducing an aminomethyl group into a substrate. nih.govnih.gov

In the context of thiadiazole synthesis, a pre-formed thiadiazole containing an active hydrogen (e.g., an amino group at the C5 position) can be reacted with formaldehyde (B43269) and morpholine. The reaction proceeds through the formation of an Eschenmoser's salt-like iminium ion from formaldehyde and morpholine, which then electrophilically attacks the nucleophilic site on the thiadiazole ring. This approach is widely used for introducing morpholinomethyl groups onto various heterocyclic systems and natural products to enhance their physicochemical properties. nih.govuobaghdad.edu.iq

As previously mentioned, nucleophilic aromatic substitution is a highly effective method for functionalizing the thiadiazole ring. nih.gov To synthesize 3-morpholino-1,2,4-thiadiazol-5-amine, a plausible and direct route involves the reaction of a 3-halo-1,2,4-thiadiazol-5-amine precursor with morpholine.

In this reaction, morpholine acts as a nitrogen nucleophile, attacking the electron-deficient carbon atom at the C3 position and displacing the halide leaving group (e.g., Cl, Br). The reaction is typically carried out in a suitable solvent and may be facilitated by the addition of a base to neutralize the hydrogen halide formed during the reaction. The regioselectivity is controlled by the position of the halogen on the starting thiadiazole precursor, making this a reliable method for synthesizing specifically substituted derivatives. nih.gov

| Precursor | Nucleophile | Reaction Type | Product |

| 3-Chloro-1,2,4-thiadiazol-5-amine | Morpholine | Nucleophilic Aromatic Substitution | This compound |

| 5-Amino-1,2,4-thiadiazole | Formaldehyde, Morpholine | Mannich Reaction | 5-(Morpholinomethyl)amino-1,2,4-thiadiazole derivative |

This table illustrates two key strategies for incorporating the morpholine moiety onto a 1,2,4-thiadiazole core.

Multi-component reactions (MCRs) offer a highly efficient strategy for synthesizing complex molecules in a single step, avoiding the need for isolating intermediates and reducing waste. iau.ir Several MCRs have been developed for the synthesis of thiadiazole derivatives. nih.gov

For instance, a one-pot protocol could be designed where precursors for the thiadiazole ring and the morpholine substituent are combined. An example from the literature describes a three-component reaction of primary amines, dialkyl acetylenedicarboxylates, and isothiocyanates to generate thiazole (B1198619) derivatives, showcasing the power of MCRs in building heterocyclic systems. iau.ir A similar strategy could be envisioned where a morpholine-containing reactant is used as one of the starting components in a reaction that concurrently forms the thiadiazole ring, leading directly to a morpholine-substituted thiadiazole adduct. These convergent approaches are highly valued in combinatorial chemistry and drug discovery for rapidly generating libraries of diverse compounds.

Modern Synthetic Techniques Applied to Thiadiazole Chemistry

Modern synthetic approaches to 1,2,4-thiadiazoles prioritize efficiency, diversity, and selectivity. These techniques are crucial for the construction of libraries of compounds for drug discovery and for the specific synthesis of complex molecules like this compound.

Diversity-Oriented Synthesis (DOS) is a powerful strategy for the creation of a wide range of structurally diverse molecules, which is particularly valuable in the search for new bioactive compounds. While specific DOS strategies for this compound are not extensively documented, the principles of DOS can be applied to the 1,2,4-thiadiazole scaffold.

One notable example of a DOS approach in a related field is the synthesis of 1,2,4-triazoles and 1,3,4-thiadiazoles from N-tosylhydrazones. acs.orgnih.govorganic-chemistry.org This strategy employs common starting materials and varies the reaction partners and conditions to generate a library of different heterocyclic compounds. acs.orgorganic-chemistry.org A similar approach could be envisioned for 1,2,4-thiadiazoles, where a common precursor could be reacted with a variety of building blocks to introduce diversity at different positions of the thiadiazole ring.

For instance, a hypothetical DOS strategy for 1,2,4-thiadiazoles could involve a multi-component reaction where an amidine, a sulfur source, and a third variable component are combined to generate a library of substituted 1,2,4-thiadiazoles. The morpholino group in this compound could be introduced by using morpholine-containing building blocks in such a synthetic scheme.

The key features of a DOS approach for 1,2,4-thiadiazoles would include:

Building Block Diversity: Employing a wide range of amidines and other precursors to introduce various substituents.

Reaction Pathway Diversity: Utilizing different reaction conditions or catalysts to steer the synthesis towards different structural outcomes.

Scaffold Diversity: Potentially accessing different isomeric forms of thiadiazoles or other related heterocycles from a common set of starting materials.

A study on the diversity-oriented synthesis of 1,2,4-triazoles, 1,3,4-thiadiazoles, and 1,3,4-selenadiazoles from N-tosylhydrazones highlights the potential of this approach. acs.orgacs.org In this work, N-tosylhydrazones were reacted with various odorless nucleophilic reagents like cyanamide, potassium thiocyanate, and potassium selenocyanate (B1200272) to produce a range of five-membered heterocycles. acs.org The reaction conditions, including the use of N-chlorosuccinimide (NCS), were found to influence the reaction pathway. acs.org

| Starting Material | Reagent | Heterocyclic Product | Reference |

| N-tosylhydrazone | NH₂CN | 1,2,4-triazol-3-amine | acs.org |

| N-tosylhydrazone | KSCN | 1,3,4-thiadiazole | acs.org |

| N-tosylhydrazone | KSeCN | 1,3,4-selenadiazole | acs.org |

This table illustrates the concept of generating diverse heterocycles from a common starting material, a core principle of Diversity-Oriented Synthesis.

Catalyst-mediated reactions play a crucial role in the efficient synthesis of 1,2,4-thiadiazoles. These methods often involve the oxidative cyclization of precursor molecules, leading to the formation of the thiadiazole ring.

A prominent method for the synthesis of 3-substituted-5-amino-1,2,4-thiadiazoles is the intramolecular oxidative S-N bond formation of imidoyl thioureas. organic-chemistry.org This transformation can be achieved using various oxidants, some of which are catalyst-mediated.

Iodine-Mediated Synthesis: Molecular iodine (I₂) has been effectively used as a catalyst and oxidant for the synthesis of 5-amino- and 3,5-diamino-substituted 1,2,4-thiadiazoles from imidoyl and guanyl thiourea (B124793) substrates. researchgate.netnih.govfigshare.com This method is advantageous due to the use of a readily available and non-toxic reagent, mild reaction conditions, and short reaction times. researchgate.netnih.gov The reaction proceeds via an oxidative N-S bond formation. nih.gov

Metal-Free Synthesis: An efficient, metal-free synthesis of 3-substituted-5-arylamino-1,2,4-thiadiazoles has been developed using phenyliodine(III) bis(trifluoroacetate) as the oxidant. organic-chemistry.org This protocol is characterized by its broad substrate scope and very short reaction times. organic-chemistry.org

Electro-oxidative Synthesis: A catalyst- and oxidant-free approach involves the electro-oxidative intramolecular dehydrogenative N-S bond formation of imidoyl thioureas. organic-chemistry.org This method provides a green and efficient route to a broad range of 3-substituted 5-amino-1,2,4-thiadiazole derivatives with excellent functional group tolerance. organic-chemistry.org

Enzymatic Synthesis: An emerging and environmentally friendly approach is the use of enzymes to catalyze the formation of the 1,2,4-thiadiazole ring. For example, vanadium-dependent haloperoxidases have been used for the oxidative dimerization of thioamides to generate 1,2,4-thiadiazoles. acs.org This biocatalytic method utilizes a catalytic amount of a halide salt and hydrogen peroxide as the terminal oxidant. acs.org

The synthesis of the specific target compound, this compound, would likely involve the oxidative cyclization of a precursor such as 1-(amino(morpholino)methylene)thiourea. The morpholino group can be introduced by starting with morpholine-4-carboxamidine.

Below is a table summarizing various catalyst-mediated and related synthetic methods for 5-amino-1,2,4-thiadiazoles:

| Precursor | Reagent/Catalyst | Product | Key Features | Reference |

| Imidoyl thioureas | I₂ | 3-Aryl-5-amino-1,2,4-thiadiazoles | Metal-free, mild conditions, short reaction time | researchgate.netnih.gov |

| Imidoyl thioureas | Phenyliodine(III) bis(trifluoroacetate) | 3-Substituted-5-arylamino-1,2,4-thiadiazoles | Metal-free, broad substrate scope, very short reaction times | organic-chemistry.org |

| Imidoyl thioureas | Electro-oxidation | 3-Substituted 5-amino-1,2,4-thiadiazoles | Catalyst- and oxidant-free, green chemistry | organic-chemistry.org |

| Thioamides | Vanadium-dependent haloperoxidase, H₂O₂ | 3,5-Disubstituted-1,2,4-thiadiazoles | Biocatalytic, environmentally friendly | acs.org |

| 1-Substituted-3-formamidinothiocarbamide | Bromine | 3-Amino-5-substituted amino-1,2,4-thiadiazoles | Oxidative cyclization | orientjchem.org |

This table provides an overview of modern synthetic methods for the construction of the 5-amino-1,2,4-thiadiazole scaffold.

Chemical Reactivity and Derivatization Strategies for the 3 Morpholino 1,2,4 Thiadiazol 5 Amine Scaffold

Transformations at the Amino Group (Position 5)

The primary amino group at the 5-position of the 1,2,4-thiadiazole (B1232254) ring is a key handle for a variety of chemical modifications, including acylation, sulfonylation, alkylation, and condensation reactions. These transformations allow for the introduction of a wide range of functional groups, enabling the exploration of the chemical space around this core structure.

Acylation, Sulfonylation, and Alkylation Reactions of the Primary Amine

The nucleophilic nature of the primary amino group at position 5 facilitates its reaction with various electrophiles. Acylation and sulfonylation are common strategies to introduce carbonyl and sulfonyl groups, respectively, which can modulate the electronic properties and biological activity of the parent molecule.

Acylation: The reaction of 5-amino-1,2,4-thiadiazole derivatives with carboxylic acids or their activated derivatives, such as acid chlorides or anhydrides, readily yields the corresponding amides. For instance, the reaction of 1,2,4-thiadiazol-5-amine (B188566) with 4-(benzyloxy)benzoic acid derivatives in the presence of a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) has been reported to form the corresponding benzamide (B126) derivatives. This approach is broadly applicable for the synthesis of a diverse range of N-acylated products.

Sulfonylation: Similarly, the amino group can be functionalized with sulfonyl chlorides to produce sulfonamides. The synthesis of sulfonamide derivatives from 5-amino-1,3,4-thiadiazole-2-sulfonamide (B1684419) has been demonstrated, indicating the general reactivity of amino-thiadiazoles towards sulfonylating agents. These reactions are typically carried out in the presence of a base to neutralize the HCl byproduct.

Alkylation: While N-alkylation of the exocyclic amino group of 5-amino-1,2,4-thiadiazoles is less commonly reported than acylation or sulfonylation, it represents a potential pathway for derivatization. Direct alkylation can sometimes be challenging due to the potential for multiple alkylations and competing reactions at the ring nitrogen atoms. However, under controlled conditions, selective mono-alkylation may be achievable. Reductive amination, involving the condensation with an aldehyde or ketone followed by reduction of the resulting imine, offers an alternative and often more controlled method for introducing alkyl groups.

| Reagent Type | General Reaction | Product Type |

| Carboxylic Acid/Acid Chloride | R-COOH or R-COCl | N-Acyl-5-amino-1,2,4-thiadiazole |

| Sulfonyl Chloride | R-SO2Cl | N-Sulfonyl-5-amino-1,2,4-thiadiazole |

| Alkyl Halide | R-X | N-Alkyl-5-amino-1,2,4-thiadiazole |

Condensation Reactions for Schiff Base Formation and Subsequent Cycloadditions

The primary amino group of 3-morpholino-1,2,4-thiadiazol-5-amine can undergo condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. This reaction is typically catalyzed by an acid and involves the removal of water. The formation of Schiff bases from various amino-substituted azoles, including 1,2,4-triazoles and 1,3,4-thiadiazoles, is a well-established transformation. For example, 5-amino-1,3,4-thiadiazole-2-amine derivatives have been shown to react with a variety of aromatic aldehydes to yield the corresponding imines.

These Schiff bases are valuable intermediates for further synthetic transformations, particularly cycloaddition reactions. The imine functionality can act as a dienophile or a dipolarophile in [4+2] and [3+2] cycloaddition reactions, respectively. This allows for the construction of more complex heterocyclic systems fused to or substituted with the thiadiazole ring. While specific examples of cycloaddition reactions involving Schiff bases derived from this compound are not extensively documented, the general reactivity of N-heterocyclic imines suggests this as a feasible and promising avenue for scaffold diversification. For instance, imines can react with dienes in Diels-Alder reactions or with nitrile imines in 1,3-dipolar cycloadditions to generate novel polycyclic structures. mdpi.com

| Reactant | Reaction Type | Product |

| Aldehyde/Ketone | Condensation | Schiff Base (Imine) |

| Diene | [4+2] Cycloaddition | Fused/Substituted Piperidine |

| 1,3-Dipole | [3+2] Cycloaddition | Fused/Substituted Heterocycle |

Synthesis of Urea (B33335), Thiourea (B124793), and Guanidine (B92328) Derivatives

The nucleophilic amino group at position 5 can also be used to construct urea, thiourea, and guanidine linkages, which are important pharmacophores in medicinal chemistry.

Urea and Thiourea Synthesis: The reaction of 5-amino-1,2,4-thiadiazoles with isocyanates and isothiocyanates provides a direct route to the corresponding urea and thiourea derivatives. This reaction is generally high-yielding and proceeds under mild conditions. The synthesis of thiourea derivatives from various amino-heterocycles, including 1,2,4-triazoles, by reaction with isothiocyanates is a well-documented process. researchgate.net This methodology is expected to be directly applicable to this compound.

| Reagent | Product Linkage |

| Isocyanate (R-N=C=O) | Urea |

| Isothiocyanate (R-N=C=S) | Thiourea |

| Guanylating Agent | Guanidine |

Reactivity of the Morpholine (B109124) Ring and its Nitrogen Atom

The morpholine moiety, while generally stable, also offers opportunities for chemical modification, primarily at the nitrogen atom.

Quaternization and N-Functionalization of the Morpholine Nitrogen

The nitrogen atom of the morpholine ring is a tertiary amine and, as such, is nucleophilic. It can react with alkylating agents to form quaternary ammonium (B1175870) salts. The quaternization of the morpholine nitrogen has been studied in various systems and is a well-established reaction. cdnsciencepub.comcdnsciencepub.com This transformation introduces a permanent positive charge and can significantly alter the physicochemical properties of the molecule, such as its solubility and interaction with biological targets.

Beyond simple alkylation, the morpholine nitrogen can participate in other N-functionalization reactions. For example, it can be oxidized to form an N-oxide, or it can be used as a directing group in C-H activation reactions on adjacent aromatic rings, although the latter is less likely to be a primary reaction pathway for the thiadiazole ring itself.

Potential for Ring-Opening or Rearrangement Reactions (if applicable to this specific structure)

The morpholine ring is generally considered a stable saturated heterocycle and is not prone to ring-opening or rearrangement reactions under typical synthetic conditions. Its stability is a key reason for its frequent use as a substituent in medicinal chemistry to improve pharmacokinetic properties.

However, under harsh conditions or with specific reagents, ring-opening could potentially be induced. For instance, cleavage of the ether linkage might be possible under strongly acidic or Lewis acidic conditions, though this would likely require forcing conditions and may lead to decomposition of the thiadiazole ring as well. N-acylmorpholines can undergo certain rearrangements, but this would first require acylation of the morpholine nitrogen, which is a quaternary center in the context of the thiadiazole ring attachment, making this type of reaction unlikely for the parent compound. Therefore, for the this compound scaffold, the morpholine ring is expected to be a robust component, with its primary reactivity centered on the nitrogen atom.

Modifications of the 1,2,4-Thiadiazole Heterocycle

The 1,2,4-thiadiazole ring is a five-membered aromatic heterocycle that serves as a versatile scaffold in medicinal chemistry. isres.org Its stability is attributed to the aromatic nature of the ring. isres.org However, the presence of two nitrogen atoms and a sulfur atom imparts a distinct electronic character that governs its reactivity and allows for various modifications. The substituents at the 3- and 5-positions significantly influence the stability and reactivity of the heterocyclic system. isres.org

Electrophilic and Nucleophilic Reactions on the Thiadiazole Ring

The reactivity of the 1,2,4-thiadiazole nucleus is characterized by a general resistance to electrophilic substitution and a predisposition towards nucleophilic attack. isres.org The two pyridine-like nitrogen atoms in the ring render the carbon atoms electron-deficient, thus deactivating the ring against attack by electrophiles. nih.govchemicalbook.comnih.gov Consequently, reactions such as nitration, halogenation, or Friedel-Crafts acylation on the unsubstituted thiadiazole ring are generally not feasible. nih.gov However, the presence of strong electron-donating groups, such as the amino group at the C5 position in this compound, can increase the electron density of the ring, potentially enabling some electrophilic substitution reactions, though this is less common.

The primary sites for electrophilic attack are the ring nitrogen atoms, which can undergo reactions like N-alkylation with alkyl halides to form quaternary thiadazolium salts. nih.govpharmaguideline.com

Conversely, the electron-deficient nature of the ring carbons makes them susceptible to nucleophilic attack. nih.gov The C5 position is reported to be the most reactive site for nucleophilic substitution reactions on the 1,2,4-thiadiazole ring. isres.org A good leaving group, such as a halogen, at this position can be readily displaced by a variety of nucleophiles. In the case of this compound, the exocyclic amino group at C5 is the primary center of reactivity for building more complex structures, rather than being a leaving group itself.

| Reaction Type | Reactivity of 1,2,4-Thiadiazole Ring | Influencing Factors |

| Electrophilic Substitution | Generally very low and limited. isres.org | Ring is electron-deficient; requires strong activating groups. |

| Nucleophilic Substitution | Favored, especially at the C5 position. isres.orgnih.gov | Electron-deficient nature of ring carbons facilitates attack. |

| N-Alkylation | Occurs at ring nitrogen atoms to form quaternary salts. nih.govpharmaguideline.com | Availability of lone pair electrons on nitrogen. |

Ring Transformations and Annulation to Form Fused Systems

While the 1,2,4-thiadiazole ring is generally stable, it can undergo ring-opening or transformation reactions under specific, often harsh, conditions. For instance, treatment with strong bases can lead to ring fission, breaking the heterocyclic structure. nih.govchemicalbook.com

More synthetically valuable are annulation reactions, where the thiadiazole ring acts as a foundational scaffold for the construction of fused bicyclic or polycyclic systems. The this compound scaffold is well-suited for such reactions, primarily utilizing the reactivity of the 5-amino group. This exocyclic amino group, along with the adjacent ring nitrogen at position 4, provides the necessary nucleophilic centers for building new rings. nih.gov These annulation strategies are a cornerstone for creating diverse and complex heterocyclic libraries and are discussed in detail in the following sections.

Synthesis of Hybrid and Fused Heterocyclic Systems from the Thiadiazole Scaffold

The 5-amino-1,2,4-thiadiazole moiety is a key building block for the synthesis of fused heterocyclic systems. The exocyclic amino group provides a convenient nucleophilic handle for cyclization reactions with various bifunctional electrophiles, leading to the formation of new rings fused to the parent thiadiazole core.

Construction of Imidazo[2,1-b]thiadiazole Systems

The synthesis of imidazo[2,1-b] isres.orgnih.govchemicalbook.comthiadiazoles is a well-established strategy that typically involves the reaction of a 2-amino-1,3,4-thiadiazole (B1665364) with an α-halocarbonyl compound. nih.govderpharmachemica.comresearchgate.net This synthetic logic can be applied to this compound to construct the corresponding fused imidazole (B134444) ring.

The reaction proceeds via an initial nucleophilic attack by the exocyclic 5-amino group on the electrophilic carbon of the α-halocarbonyl compound, displacing the halide and forming an N-substituted intermediate. This is followed by an intramolecular cyclization where a ring nitrogen attacks the carbonyl carbon, and a subsequent dehydration step yields the aromatic imidazo[5,1-b] isres.orgchemicalbook.compharmaguideline.comthiadiazole system. nih.gov This reaction allows for the introduction of diverse substituents onto the newly formed imidazole ring, depending on the choice of the α-halocarbonyl reagent.

| Reactant (α-Halocarbonyl) | Resulting Imidazo[5,1-b] isres.orgchemicalbook.compharmaguideline.comthiadiazole Product |

| Phenacyl bromide | 2-Aryl-7-morpholinoimidazo[5,1-b] isres.orgchemicalbook.compharmaguideline.comthiadiazole |

| Chloroacetone | 2-Methyl-7-morpholinoimidazo[5,1-b] isres.orgchemicalbook.compharmaguideline.comthiadiazole |

| Ethyl bromopyruvate | Ethyl 7-morpholinoimidazo[5,1-b] isres.orgchemicalbook.compharmaguideline.comthiadiazole-2-carboxylate |

Formation of Triazolo[3,4-b]thiadiazole Derivatives

Fused triazolothiadiazole systems are another important class of heterocycles accessible from aminothiadiazole precursors. The synthesis of the isres.orgchemicalbook.compharmaguideline.comtriazolo[3,4-b] isres.orgnih.govchemicalbook.comthiadiazole ring system often starts from 4-amino-5-mercapto-1,2,4-triazole, which is then cyclized with various one-carbon electrophiles. nih.govnih.gov A similar strategy can be envisioned starting from this compound.

One common pathway involves the reaction of the aminothiadiazole with an alkyl or aryl isothiocyanate. This forms a thiourea derivative, which can then undergo oxidative cyclization, often using reagents like iodine or bromine, to furnish the 6-substituted-amino- isres.orgchemicalbook.compharmaguideline.comtriazolo[4,3-b] isres.orgchemicalbook.compharmaguideline.comthiadiazole ring system. nih.gov Another approach involves reacting the aminothiadiazole with carbon disulfide to form a dithiocarbamate (B8719985) intermediate, which upon reaction with hydrazine, can cyclize to form the fused triazolethione.

| Reagent 1 | Reagent 2 | Resulting Fused System |

| Aryl isothiocyanate | Oxidizing agent (e.g., I2) | 2-Arylamino-7-morpholino- isres.orgchemicalbook.compharmaguideline.comtriazolo[5,1-b] isres.orgchemicalbook.compharmaguideline.comthiadiazole |

| Carbon disulfide | Hydrazine hydrate | 7-Morpholino- isres.orgchemicalbook.compharmaguideline.comtriazolo[5,1-b] isres.orgchemicalbook.compharmaguideline.comthiadiazole-2-thione |

| Ortho esters | Acid catalyst | 7-Morpholino- isres.orgchemicalbook.compharmaguideline.comtriazolo[5,1-b] isres.orgchemicalbook.compharmaguideline.comthiadiazole |

Spiro-Annulated Thiadiazole Systems

Spirocyclic compounds, which feature two rings connected by a single common atom, represent unique three-dimensional structures in chemistry. nih.gov The this compound scaffold can be utilized to construct spiro-annulated systems. A versatile strategy involves converting the 5-amino group into an imine (Schiff base) through condensation with a cyclic ketone. derpharmachemica.com

This exocyclic imine then serves as a substrate for cycloaddition reactions. For example, a [3+2] cycloaddition reaction of the imine with thioglycolic acid leads to the formation of a spiro-thiazolidinone derivative, where the spiro atom is the former imine carbon. derpharmachemica.com Similarly, reaction with thiosemicarbazide (B42300) can yield spiro-triazole systems. derpharmachemica.com This approach allows for the creation of diverse spiro compounds by varying the cyclic ketone used in the initial step. Another strategy involves the formation of the thiadiazole ring itself onto a pre-existing cyclic scaffold via cycloaddition, such as the double 1,3-dipolar cycloaddition of nitrilimines with carbon disulfide to generate spiro[4.4]thiadiazoles. nih.gov

| Cyclic Ketone | Cycloaddition Reagent | Resulting Spiro-Annulated System |

| Isatin | Thioglycolic acid | Spiro[indoline-3,2'-thiazolidinone] derivative attached to the thiadiazole |

| Cyclohexanone | Thioglycolic acid | Spiro[cyclohexane-1,2'-thiazolidinone] derivative attached to the thiadiazole |

| N-Boc-4-piperidone | Thiosemicarbazide | Spiro[piperidine-4,3'-triazole] derivative attached to the thiadiazole |

Theoretical and Computational Chemistry Studies on 3 Morpholino 1,2,4 Thiadiazol 5 Amine and Its Derivatives

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, or an approximation of it, these methods provide detailed information about electron distribution, molecular orbital energies, and other electronic characteristics that govern a molecule's behavior.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. acs.org It provides a balance between accuracy and computational cost, making it suitable for studying complex systems like thiadiazole derivatives. nih.govnih.gov DFT calculations are used to optimize the molecular geometry and to determine various electronic properties.

Natural Bond Orbital (NBO) analysis, often performed following DFT calculations, provides further insight into charge distribution, hybridization, and intramolecular interactions, such as hydrogen bonding and charge transfer between different parts of the molecule. nih.gov These calculations can identify strong conjugative interactions and the delocalization of electron density, which are crucial for molecular stability and reactivity. nih.govmdpi.com

Table 1: Illustrative DFT-Calculated Properties for a Thiadiazole Derivative

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Electron-donating capability |

| LUMO Energy | -1.2 eV | Electron-accepting capability |

| HOMO-LUMO Gap | 5.3 eV | Chemical reactivity and stability |

Note: The data in this table is illustrative and represents typical values obtained for substituted thiadiazole compounds in computational studies.

The Molecular Electrostatic Potential (MEP) surface map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map is plotted onto the molecule's electron density surface, with different colors representing different electrostatic potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.netrsc.org Green and yellow represent areas of neutral or intermediate potential.

For molecules containing heteroatoms like the nitrogen and sulfur in the thiadiazole ring and the oxygen in the morpholino group, the MEP map highlights these atoms as centers of negative potential. This information is crucial for understanding intermolecular interactions, particularly non-covalent interactions like hydrogen bonding, which play a vital role in how a ligand binds to a biological target. rsc.orgnih.gov

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and dynamics simulations are powerful computational techniques used in drug discovery to predict how a small molecule (ligand) interacts with a large biological molecule, such as a protein or nucleic acid (receptor).

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. amazonaws.com The process involves sampling a large number of possible conformations of the ligand within the receptor's binding site and scoring them based on their binding energy. nih.gov Lower binding energy scores typically indicate a more stable and favorable interaction. mdpi.com

For derivatives of 3-Morpholino-1,2,4-thiadiazol-5-amine, docking studies have been used to investigate their potential as inhibitors of various enzymes, such as kinases. nih.govbiointerfaceresearch.comijpsjournal.com These studies identify key interactions, including hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues in the active site of the target protein. For example, docking studies on N-substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine derivatives against the COVID-19 main protease (Mpro) revealed binding energies ranging from –5.4 to –8.0 kcal/mol, with specific hydrogen bond interactions with residues like GLU166 and CYS145. nih.gov Similarly, docking of imidazo[2,1-b] biointerfaceresearch.comderpharmachemica.comnih.govthiadiazole derivatives into the active site of a modeled Fer kinase showed strong hydrogen bonding with residues such as Asn 573 and Asp 702, with binding energies as low as -8.9 kcal/mol. biointerfaceresearch.com

Table 2: Example Molecular Docking Results for Thiadiazole Derivatives against a Kinase Target

| Compound | Binding Energy (kcal/mol) | Key Interacting Residues | Hydrogen Bonds |

|---|---|---|---|

| Derivative A | -8.9 | Asn 573, Asp 702, Arg 688 | 5 |

| Derivative B | -8.8 | Asn 573, Asp 684, Lys 591 | 5 |

Note: Data is based on findings for N-(5-morpholino-2-arylimidazo[2,1-b] biointerfaceresearch.comderpharmachemica.comnih.govthiadiazol-6-yl)carboxamides docked against Fer kinase. biointerfaceresearch.com

When the three-dimensional structure of a target protein has not been determined experimentally (e.g., by X-ray crystallography or NMR spectroscopy), homology modeling can be used to build a predictive model. nih.gov This technique relies on the principle that proteins with similar amino acid sequences adopt similar 3D structures. nih.gov

The process involves identifying a protein with a known structure (the template) that has a high sequence similarity to the target protein. The sequence of the target is then aligned with the template sequence, and a 3D model of the target is constructed based on the template's backbone structure. nih.govfrontiersin.org This generated model can then be used for molecular docking studies to investigate ligand interactions. For instance, a 3D model of Fer kinase was generated using homology modeling based on the crystal structure of a related kinase, which then enabled the docking of N-(5-morpholino-2-arylimidazo[2,1-b] biointerfaceresearch.comderpharmachemica.comnih.govthiadiazol-6-yl)carboxamides to predict their binding affinity and mode of action. biointerfaceresearch.com

In Silico ADME Prediction and Pharmacokinetic Profiling (Excluding Toxicity)

Before a compound can be considered a viable drug candidate, its pharmacokinetic properties must be evaluated. In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction provides a rapid and cost-effective way to assess these properties early in the drug discovery process. derpharmachemica.com

Various computational models are used to predict parameters such as human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, and oral bioavailability. nih.gov These predictions are often based on established guidelines like Lipinski's Rule of Five, which outlines molecular properties important for a drug's pharmacokinetics. biointerfaceresearch.com Studies on various 1,3,4-thiadiazole derivatives have shown that these compounds generally exhibit favorable ADME profiles, suggesting good potential for oral bioavailability. nih.govderpharmachemica.comnih.gov For example, in silico analysis of N-(5-morpholino-2-arylimidazo[2,1-b] biointerfaceresearch.comderpharmachemica.comnih.govthiadiazol-6-yl)carboxamides predicted that they comply with Lipinski's rule and are likely to be orally active. biointerfaceresearch.com

Table 3: Predicted In Silico ADME Properties for a Series of Thiadiazole Derivatives

| Compound Series | Lipinski's Rule Compliance | Predicted Human Intestinal Absorption | Oral Bioavailability Prediction |

|---|---|---|---|

| Imidazo[2,1-b] biointerfaceresearch.comderpharmachemica.comnih.govthiadiazoles | Yes | Good | High |

| N-Substituted-1,3,4-thiadiazol-2-amines | Yes | Good | High |

Note: This table summarizes general findings from multiple studies on different classes of thiadiazole derivatives. biointerfaceresearch.comderpharmachemica.com

Computational Approaches for Structure-Activity Relationship (SAR) Elucidation

The exploration of this compound and its derivatives in drug discovery is significantly enhanced by computational chemistry, which provides powerful tools to elucidate Structure-Activity Relationships (SAR). These methods help in understanding how the chemical structure of a compound influences its biological activity, thereby guiding the design of more potent and selective molecules. Key computational approaches include three-dimensional quantitative structure-activity relationship (3D-QSAR) studies and molecular docking.

3D-QSAR methodologies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are instrumental in correlating the 3D properties of molecules with their biological activities. For a series of related thiadiazole derivatives, these techniques can build predictive models based on steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields. For instance, in a study on 5-(1H-indol-5-yl)-1,3,4-thiadiazol-2-amine derivatives, CoMFA and CoMSIA models were developed to identify the key structural features required for inhibiting PIM2 kinase. nih.gov These models yielded high statistical significance, with conventional determination coefficients (R²) of 0.91 (CoMFA) and 0.90 (CoMSIA), and cross-validation coefficients (Q²) of 0.68 and 0.62, respectively, indicating robust predictive power. nih.gov Such models generate contour maps that visualize regions where modifications to the molecular structure would likely enhance or diminish activity, offering a clear roadmap for lead optimization.

Molecular docking is another cornerstone of computational SAR studies, providing insights into the binding interactions between a ligand and its target protein at an atomic level. This technique predicts the preferred orientation of a molecule within the active site of a receptor and estimates the strength of the interaction, often expressed as a binding energy or docking score. For example, docking studies on N-(5-morpholino-2-arylimidazo[2,1-b] nih.govnih.govnih.govthiadiazol-6-yl)carboxamides, which share the morpholino-thiadiazole scaffold, were used to evaluate their affinity for Fer kinase. biointerfaceresearch.com The results showed that these compounds could form stronger complexes with the enzyme than a reference drug, with binding energies reaching as low as -8.9 kcal/mol. biointerfaceresearch.com These studies often reveal crucial interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. In one case, a derivative was found to be fixed in the active site by five distinct hydrogen bonds with key amino acid residues. biointerfaceresearch.com By understanding these binding modes, chemists can rationally design derivatives with improved affinity and specificity.

| Compound | Binding Energy (kcal/mol) | Interacting Amino Acid Residues | Number of Hydrogen Bonds |

|---|---|---|---|

| Derivative 2d | -8.8 | Asn 573, Asp 684, Asn 689, Asp 702, Lys 591 | 5 |

| Derivative 2f | -8.9 | Not specified | Not specified |

| Reference Drug (E260) | Lower affinity than test compounds | Not specified | Not specified |

Conformational Analysis and Tautomeric Equilibria Studies

The biological activity of a molecule is intimately linked to its three-dimensional shape and the existence of different isomeric forms, such as tautomers and conformers. Computational methods, particularly those based on Density Functional Theory (DFT), are essential for investigating the conformational landscape and tautomeric equilibria of compounds like this compound.

Conformational analysis involves identifying the stable low-energy three-dimensional arrangements of a molecule. For a molecule with flexible groups like the morpholine (B109124) ring, multiple conformations are possible. DFT calculations can determine the optimized geometry of these conformers and their relative energies. For instance, studies on similar heterocyclic systems, such as 2-amino-5-trifluoromethyl-1,3,4-thiadiazole, have calculated the rotational barrier of the amino group, providing insight into the molecule's flexibility. acs.org The orientation of the morpholino group relative to the thiadiazole ring can influence how the molecule fits into a receptor's binding pocket, making conformational analysis a critical step in understanding its pharmacological profile.

DFT calculations are highly effective in predicting the relative stability of different tautomers. By computing the total electronic energy of each form, researchers can determine the equilibrium position. For example, a DFT study on 2-amino-5-trifluoromethyl-1,3,4-thiadiazole calculated the energy difference between the amino and imino tautomers to be 4.45 kcal/mol, suggesting the potential coexistence of both forms, though the amino tautomer is generally more stable in the solid state. acs.org Theoretical calculations can also map the potential energy surface for the interconversion process, identifying the energy barrier that must be overcome for the tautomeric shift to occur. acs.org These theoretical insights are invaluable for interpreting experimental spectroscopic data and for building accurate models for SAR and molecular recognition studies. nih.gov

| Tautomeric Form | Computational Method | Relative Energy (kcal/mol) | Conclusion |

|---|---|---|---|

| Amino Tautomer | B3LYP/6-311++G(d,p) | 0 (Reference) | Amino tautomer is more stable, but coexistence is possible due to the small energy difference. |

| Imino Tautomer | B3LYP/6-311++G(d,p) | 4.45 |

In Vitro Biological and Biochemical Research Applications of 3 Morpholino 1,2,4 Thiadiazol 5 Amine Derivatives As Chemical Scaffolds

In Vitro Anticancer and Cytotoxic Activity Investigations

Derivatives of thiadiazole have been extensively evaluated for their potential as anticancer agents, demonstrating cytotoxic effects against a variety of human cancer cell lines. nih.gov Research in this area explores their efficacy, cellular mechanisms, and specific molecular targets.

The cytotoxic potential of thiadiazole derivatives has been investigated across a broad panel of human cancer cell lines. Studies have shown that these compounds can exhibit significant growth inhibition.

For instance, a series of 1,3,4-thiadiazole derivatives demonstrated notable cytotoxic activity against the human breast adenocarcinoma (MCF-7) and colon cancer (HCT116) cell lines. nih.gov Similarly, novel 3-amino-2-hydroxybenzofused 2-phosphalactones incorporating a 1,3,4-thiadiazol moiety were identified as potential inhibitors of pancreatic cancer cell lines, including BxPC-3. urfu.ru Fused imidazo[2,1-b] biointerfaceresearch.comresearchgate.netthiadiazole derivatives have also shown potent antiproliferative activity against various pancreatic ductal adenocarcinoma (PDAC) models, including BxPC-3 cells, with IC50 values in the low micromolar range. biorxiv.org

The table below summarizes the reported in vitro cytotoxic activity of selected thiadiazole derivatives against various human cancer cell lines.

| Derivative Class | Cell Line | Cancer Type | Activity (IC50/GI50) | Reference |

|---|---|---|---|---|

| Bis-sulfonamide 1,3,4-thiadiazole | MCF-7 | Breast Cancer | - | nih.gov |

| Bis-sulfonamide 1,3,4-thiadiazole | HCT116 | Colon Cancer | 3.29 µg/mL | nih.gov |

| Imidazo[2,1-b] biointerfaceresearch.comresearchgate.netthiadiazole derivatives | BxPC-3 | Pancreatic Cancer | 1.04-3.44 µM | biorxiv.org |

| 1,3,4-thiadiazol-containing α-aminophosphonates | BxPC-3 | Pancreatic Cancer | >50% inhibition at 50 µM/L | urfu.ru |

The biological properties of the 1,3,4-thiadiazole ring are often attributed to its role as a bioisostere of pyrimidine, a core structure in nucleic acid bases. This structural similarity suggests that 1,3,4-thiadiazole derivatives may have the ability to interfere with DNA replication processes. nih.gov

Beyond this potential mechanism, research has identified other pathways through which thiadiazole derivatives exert their anticancer effects. Certain 1,3,4-thiadiazole compounds have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. nih.govnih.govbepls.com Studies have indicated that these effects can be mediated through the suppression of key cell survival signaling pathways, such as the Akt pathway. nih.govbepls.com Other investigations into related thiadiazole analogs have demonstrated mechanisms including the inhibition of tubulin polymerization, which disrupts the formation of the mitotic spindle and arrests cells in the G2/M phase of the cell cycle. nih.gov

Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers, making them attractive targets for therapeutic development. Specific morpholino-thiadiazole derivatives have been investigated as kinase inhibitors.

A notable example involves a series of N-(5-morpholino-2-arylimidazo[2,1-b] biointerfaceresearch.comresearchgate.netthiadiazol-6-yl)carboxamides, which were evaluated as potential inhibitors of Fer and FerT kinases. biointerfaceresearch.com Fer kinase and its cancer-specific variant FerT play a role in the metabolic adaptation of cancer cells. nih.gov Molecular modeling studies have shown that these morpholino-containing compounds form strong complexes with the Fer kinase active site, suggesting they may act as effective inhibitors. biointerfaceresearch.comresearchgate.net

Furthermore, related imidazo[2,1-b] biointerfaceresearch.comresearchgate.netthiadiazole compounds have been identified as inhibitors of Focal Adhesion Kinase (FAK). FAK is often overexpressed in various cancers and is involved in cell proliferation and migration. nih.govamsterdamumc.nl Derivatives that inhibited FAK phosphorylation also demonstrated potent antiproliferative activity in cancer cell lines. nih.gov

In Vitro Antimicrobial Research Applications

The thiadiazole scaffold is a core component of several established antimicrobial drugs. Consequently, novel derivatives are frequently synthesized and evaluated for their potential to combat a wide range of pathogenic bacteria and fungi.

Thiadiazole derivatives have demonstrated a broad spectrum of antibacterial activity. Research has shown that their efficacy is influenced by the specific substitutions on the thiadiazole ring.

For example, certain 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine derivatives with halogen substitutions showed good inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. scienceopen.com Other studies on tris-2,5-disubstituted 1,3,4-thiadiazole derivatives reported good antibacterial activity against Gram-positive bacteria including S. aureus and Corynebacterium diphtheriae, as well as Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. nih.gov While many derivatives show potent activity, some exhibit only negligible effects, highlighting the importance of specific structural features for antibacterial efficacy. mdpi.com

The table below presents findings from antibacterial screening of various thiadiazole derivatives.

| Derivative Class | Bacterial Strain | Activity | Reference |

|---|---|---|---|

| 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine | Staphylococcus aureus | Good (MIC: 20-28 µg/mL) | scienceopen.com |

| 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine | Bacillus subtilis | Good (MIC: 20-28 µg/mL) | scienceopen.com |

| Tris-2,5-disubstituted 1,3,4-thiadiazole | Corynebacterium diphtheriae | Good activity | nih.gov |

| Tris-2,5-disubstituted 1,3,4-thiadiazole | Escherichia coli | Good activity (MIC: 8-31.25 µg/mL) | nih.gov |

| Tris-2,5-disubstituted 1,3,4-thiadiazole | Pseudomonas aeruginosa | Good activity (MIC: 8-31.25 µg/mL) | nih.gov |

In addition to antibacterial properties, thiadiazole derivatives have been a focus of research for new antifungal agents. wjpmr.com These compounds have been tested against a variety of pathogenic and opportunistic fungi.

Studies on 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine derivatives revealed that compounds with oxygenated substituents on the phenyl ring exhibited significant antifungal activity against Aspergillus niger and Candida albicans. scienceopen.com Other research has confirmed the efficacy of various 1,3,4-thiadiazole derivatives against multiple Candida species. nih.govnih.govnih.gov Furthermore, tris-2,5-disubstituted 1,3,4-thiadiazole derivatives have shown activity against yeasts such as Saccharomyces cerevisiae. nih.gov The mechanism of action for some of these compounds is thought to involve the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane. nih.gov

The table below summarizes representative antifungal activities of thiadiazole derivatives.

| Derivative Class | Fungal Strain | Activity | Reference |

|---|---|---|---|

| 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine | Aspergillus niger | Significant (MIC: 32-42 µg/mL) | scienceopen.com |

| 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine | Candida albicans | Significant (MIC: 32-42 µg/mL) | scienceopen.com |

| Tris-2,5-disubstituted 1,3,4-thiadiazole | Candida albicans | Good activity (MIC: 8-31.25 µg/mL) | nih.gov |

| Tris-2,5-disubstituted 1,3,4-thiadiazole | Saccharomyces cerevisiae | Good activity | nih.gov |

| 2,4-dichlorophenyl-substituted 1,3,4-thiadiazole | Candida albicans | High potency (MIC: 5 µg/mL) | nih.gov |

In Vitro Anti-Tuberculosis Activity Screening

Derivatives of the 1,3,4-thiadiazole scaffold have been a focus of research for new anti-tuberculosis agents. mdpi.com These compounds have been evaluated for their ability to inhibit the growth of Mycobacterium tuberculosis, the causative agent of tuberculosis. A number of studies have synthesized series of 1,3,4-thiadiazole derivatives and tested their in vitro activity against the H37Rv strain of M. tuberculosis. nih.govconnectjournals.comdergipark.org.trresearchgate.net

In one study, a series of 2-(5-nitro-2-furyl)-1,3,4-thiadiazole derivatives were synthesized and evaluated. The ethylthio analogue (5b) was identified as the most active compound with a Minimum Inhibitory Concentration (MIC) of 0.78 µg/mL. nih.gov Another study on N-(5-(4-substituted phenyl)-1,3,4-thiadiazol-2-yl)-4-(1H-pyrrol-1-yl)benzamide derivatives found that compounds with specific substitutions exhibited significant activity, with MIC values as low as 3.12 µg/mL. connectjournals.com

Further research into Schiff bases of 1,3,4-thiadiazoles revealed that these modifications could enhance antitubercular activity. For instance, 2-(4-nitrophenyl)amino-5-[4-(3-(4-phenoxy))benzylideneaminophenyl]-1,3,4-thiadiazole showed a high inhibitory activity of 80% against M. tuberculosis H37Rv. dergipark.org.tr The consistent finding across these studies is that the 1,3,4-thiadiazole core is a promising starting point for the development of novel anti-tubercular drugs. cbijournal.com

| Compound Series | Most Active Compound Example | Activity (MIC or % Inhibition) | Reference |

|---|---|---|---|

| 2-(5-nitro-2-furyl)-1,3,4-thiadiazoles | Ethylthio analogue (5b) | 0.78 µg/mL | nih.gov |

| N-(5-(4-substituted phenyl)-1,3,4-thiadiazol-2-yl)-4-(1H-pyrrol-1-yl)benzamides | Compounds 4c, 4d, 5c, 5d | 3.12 µg/mL | connectjournals.com |

| Schiff bases of 1,3,4-thiadiazoles | Compound 3n | 80% inhibition | dergipark.org.tr |

| N-phenyl-N′-[4-(5-alkyl/arylamino-1,3,4-thiadiazol-2-yl)phenyl]thiourea | Derivative with cyclohexyl group (5a) | 67% inhibition | cbijournal.com |

Investigation of Enzyme Targets in Microbial Pathways (e.g., Enoyl-ACP Reductase inhibition)

A key strategy in developing new anti-tuberculosis drugs is the targeting of essential enzymes in the mycobacterial cell wall synthesis pathway. One such clinically validated target is the enoyl acyl carrier protein reductase (InhA). nih.gov Inhibition of InhA disrupts the biosynthesis of mycolic acids, which are critical components of the mycobacterial cell wall. researchgate.net

Research has focused on thiadiazole-based direct inhibitors of InhA. nih.gov A class of potent, direct, and competitive InhA inhibitors based on a tetracyclic thiadiazole structure has been identified. nih.gov Building on this, truncated analogues with only three aromatic rings have been explored, leading to compounds with low nanomolar InhA IC50 values and submicromolar antimycobacterial potency. nih.gov For example, certain compounds from this series, such as 8d, demonstrated a strong balance of potency and improved physicochemical properties. nih.gov

Other heterocyclic scaffolds incorporating the thiadiazole moiety have also been investigated as InhA inhibitors. For instance, novel derivatives of 1,2,4-triazole-5-thione were designed and synthesized as promising InhA inhibitors. nih.govsemanticscholar.org The most active compound in one such series, 6b, displayed an MIC of 0.19 µM in a resazurin microtiter assay and an InhA inhibition IC50 of 90 nM. nih.govresearchgate.net These findings underscore the potential of thiadiazole-containing structures to act as effective inhibitors of crucial microbial enzymes.

| Compound Series | Most Active Compound Example | InhA Inhibition (IC50) | Reference |

|---|---|---|---|

| Tricyclic thiadiazole analogues | Compounds 8b, 8d, 8f, 8l, 8n | Low nanomolar range | nih.gov |

| 1,2,4-triazole-5-thione derivatives | Compound 6b | 90 nM | nih.govresearchgate.net |

In Vitro Anti-inflammatory Activity Profiling

Derivatives of 1,3,4-thiadiazole have been reported to possess anti-inflammatory properties. researchgate.net Various in vitro and in vivo models have been used to assess these activities. For example, a series of substituted 5-[morpholino(phenyl)methyl]-thiazolidine-2,4-diones were synthesized and evaluated for their anti-inflammatory activity using the HRBC membrane stabilization method. Compounds 4k and 4f showed the highest inhibition at a concentration of 500 μg/mL. nih.gov

In another study, newly synthesized 1,3,4-thiadiazole derivatives were evaluated for their anti-inflammatory effects. Compounds 6d, 6i, 6j, and 6l demonstrated good anti-inflammatory activity, with percentage inhibitions of 46.8%, 48.1%, 49.4%, and 48.5%, respectively, in the carrageenan-induced rat paw edema model, which were comparable to the standard drug, diclofenac. researchgate.net Furthermore, 2,6-diaryl-imidazo[2,1-b] nih.govnih.govsemanticscholar.orgthiadiazole derivatives have also been synthesized and evaluated for their anti-inflammatory and analgesic activities. nih.gov The investigation of fused heterocyclic systems, such as 1,2,4-triazolo[3,2-b]-1,3,5-thiadiazines, has also yielded derivatives with strong anti-inflammatory effects. nih.gov

| Compound Series | Most Active Compound Examples | Activity (% Inhibition) | Assay | Reference |

|---|---|---|---|---|

| 5-[morpholino(phenyl)methyl]-thiazolidine-2,4-diones | 4k, 4f | Highest inhibition at 500 µg/mL | HRBC membrane stabilization | nih.gov |

| N-(5-(1-methyl-indol-3-yl)-1,3,4-thiadiazol-2-yl) acetamides | 6d, 6i, 6j, 6l | 46.8%, 48.1%, 49.4%, 48.5% | Carrageenan-induced paw edema | researchgate.net |

In Vitro Anticonvulsant Activity Screening

The 1,3,4-thiadiazole nucleus is a component of various compounds screened for anticonvulsant activity. ammanu.edu.jo A study involving a series of 3,6-disubstituted-1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazoles reported their synthesis and evaluation for anticonvulsant properties. ptfarm.pl Similarly, a library of ten novel substituted 1,3,4-thiadiazole derivatives was synthesized and assayed for in vitro human carbonic anhydrase (CA) inhibition, an enzyme linked to anticonvulsant activity. nih.gov

In this study, compounds 6d and 7d showed the highest CA inhibition and anticonvulsant activity in both the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (sc-PTZ) models, comparable to standard drugs like sodium valproate and acetazolamide. nih.gov Another investigation synthesized a new series of 1,3,4-thiadiazole derivatives and screened them for anticonvulsant activity in mice using the MES model. ammanu.edu.jo Compounds AR-6 and AR-7 from this series exhibited fifty percent or more protection at a low dose of 30 mg/kg. ammanu.edu.jo These findings suggest that the thiadiazole scaffold is a valuable template for designing new anticonvulsant agents.

| Compound Series | Most Active Compound Examples | Activity/Model | Reference |

|---|---|---|---|

| Substituted 1,3,4-thiadiazoles | 6d, 7d | High activity in MES and sc-PTZ models; Potent CA-II and CA-IX inhibition | nih.gov |

| 1,3,4-thiadiazole derivatives | AR-6, AR-7 | ≥50% protection at 30 mg/kg in MES model | ammanu.edu.jo |

In Vitro Antiviral Research (including HIV-1 NNRTIs)

Thiadiazole derivatives have been investigated as potential antiviral agents, particularly as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1. nih.govnih.gov NNRTIs are a critical component of antiretroviral therapy as they target the HIV-1 reverse transcriptase (RT), an enzyme essential for the viral life cycle. nih.gov

A novel series of 2-(4-(2,4-dibromophenyl)-1,2,3-thiadiazol-5-ylthio)acetamide (TTA) derivatives were synthesized and evaluated for their anti-HIV activity. nih.gov One compound, 7c, was particularly potent, with an EC50 of 36.4 nM, inhibiting HIV-1 replication more effectively than nevirapine and delavirdine. nih.gov Another study focused on a series of 3-(1,3,4-thiadiazol-2-yl)thiazolidin-4-one derivatives, which were effective in inhibiting RT activity at micromolar concentrations. nih.gov Research has also been conducted on 2-amino-1,3,4-thiadiazole (B1665364) derivatives, which have shown promising anti-HIV-1 activity. semanticscholar.org

| Compound Series | Most Active Compound Example | Activity (EC50 or IC50) | Target | Reference |

|---|---|---|---|---|

| 2-(4-(2,4-dibromophenyl)-1,2,3-thiadiazol-5-ylthio)acetamides (TTA) | 7c | EC50 = 36.4 nM | HIV-1 Replication | nih.gov |

| 3-(1,3,4-thiadiazol-2-yl)thiazolidin-4-ones | Not specified | Micromolar concentrations | HIV-1 Reverse Transcriptase | nih.gov |

| 2-(5-amino-1,3,4-thiadiazol-2-ylthio)-N-(aryl) acetamides | Not specified | IC50 = 7.50–20.83 µM | HIV-1 Reverse Transcriptase | semanticscholar.org |

Exploration of Other In Vitro Biological Activities

The potential of thiadiazole derivatives as hypoglycemic agents has been an area of active research. rjptonline.org A study on morpholino thiazolyl-2,4-thiazolidinediones reported their in vitro insulin-releasing and glucose uptake activity. nih.gov Several compounds in this series were found to increase insulin release at a concentration of 0.001 mg/ml in the presence of 5.6 mmol/l glucose. nih.govresearchgate.net With the exception of one derivative, the tested compounds also showed an increase in glucose uptake, indicating both pancreatic and extrapancreatic effects. nih.govresearchgate.net

Another study synthesized a series of substituted 5-[morpholino(phenyl)methyl]-thiazolidine-2,4-diones and evaluated their in vivo hypoglycemic activity. Compounds 4c, 4h, and 4n demonstrated good activity. nih.gov Furthermore, a series of 3-[5'-methyl-2'-aryl-3'-(thiazol-2''-yl amino)thiazolidin-4'-one]coumarin derivatives were designed, synthesized, and screened for hypoglycemic activity, with some compounds showing promising results. scispace.com These studies highlight the utility of the morpholine (B109124) and thiadiazole scaffolds in the design of potential new treatments for diabetes.

| Compound Series | Most Active Compound Examples | Observed In Vitro Effect | Reference |

|---|---|---|---|

| Morpholino thiazolyl-2,4-thiazolidinediones | Compounds 5, 11-15 | Increased insulin release and glucose uptake | nih.govresearchgate.net |

| 5-[morpholino(phenyl)methyl]-thiazolidine-2,4-diones | 4c, 4h, 4n | Good in vivo hypoglycemic activity | nih.gov |

Antioxidant Potential

While direct in vitro antioxidant studies on derivatives of 3-Morpholino-1,2,4-thiadiazol-5-amine are not extensively documented in publicly available research, the broader class of thiadiazole and morpholine-containing compounds has demonstrated notable antioxidant properties. These studies provide a foundation for understanding the potential antioxidant capacity of this specific chemical family.

Research into various 1,3,4-thiadiazole derivatives has shown promising free radical scavenging activity. For instance, a study on 1,3,4-thiadiazole linked with 4-thiazolidinone derivatives identified compounds with significant DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging ability. saudijournals.comresearchgate.net Two derivatives, TZD 3 and TZD 5, exhibited IC50 values of 28.00 µM and 27.50 µM, respectively, which were comparable to the standard antioxidant, ascorbic acid (IC50 of 29.2 µM). saudijournals.comresearchgate.net This suggests that the thiadiazole core can be a crucial element for antioxidant activity. The antioxidant potential of these compounds is often attributed to their ability to donate an electron or hydrogen atom to stabilize free radicals. saudijournals.com

Furthermore, the inclusion of a morpholine moiety in heterocyclic structures has been associated with antioxidant effects. A study on 1,2,4-triazole derivatives incorporating a morpholinomethyl group investigated their ability to inhibit non-enzymatic lipid peroxidation. One of the most active compounds was 4-amino-3-(morpholinomethyl)-4H-1,2,4-triazole-5-thiol, which reduced the level of thiobarbituric acid reactive substances (TBA-RS) by 42.50%. Another derivative, 3-(morpholinomethyl)-5-(propylthio)-4H-1,2,4-triazol-4-amine, inhibited the formation of final lipid oxidation products by 41.90%. These findings indicate that the morpholine ring can contribute to the antioxidant profile of a molecule.

The antioxidant activity of various thiadiazole derivatives has been evaluated using different in vitro assays, as summarized in the table below.

| Compound Class | Specific Derivative | Assay | Activity Metric (IC50 or % Inhibition) | Standard | Standard's Activity |

|---|---|---|---|---|---|

| 1,3,4-Thiadiazole-Thiazolidinone | TZD 3 | DPPH Scavenging | 28.00 µM | Ascorbic Acid | 29.2 µM |

| 1,3,4-Thiadiazole-Thiazolidinone | TZD 5 | DPPH Scavenging | 27.50 µM | Ascorbic Acid | 29.2 µM |

| 1,2,4-Triazole with Morpholine | 4-amino-3-(morpholinomethyl)-4H-1,2,4-triazole-5-thiol | Lipid Peroxidation Inhibition | 42.50% reduction in TBA-RS | Not specified | Not specified |

| 1,2,4-Triazole with Morpholine | 3-(morpholinomethyl)-5-(propylthio)-4H-1,2,4-triazol-4-amine | Lipid Peroxidation Inhibition | 41.90% inhibition | Not specified | Not specified |

Although these studies were not conducted on this compound derivatives specifically, the consistent antioxidant activity observed in related heterocyclic systems containing either a thiadiazole or a morpholine moiety suggests that derivatives of this scaffold are promising candidates for future antioxidant research.

Immunosuppressant Activity

The investigation of the immunosuppressant activity of this compound derivatives is an emerging area of research. While direct studies on this specific scaffold are limited, research on related thiadiazole compounds has revealed immunomodulatory effects, suggesting that derivatives of this class could influence immune responses.

A study on nitroheteroaryl-1,3,4-thiadiazole derivatives demonstrated their potential to modulate the immune system in the context of leishmaniasis. nih.gov These compounds were found to stimulate the production of interferon-gamma (IFN-γ) while suppressing the secretion of interleukin-10 (IL-10) and interleukin-5 (IL-5). nih.gov This shift towards a Type 1 immune response is crucial for clearing the parasitic infection, indicating a clear immunomodulatory function of these thiadiazole derivatives. nih.gov

Furthermore, research on substituted 1,3,4-thiadiazines has shown that these compounds can down-regulate the secretion of pro-inflammatory cytokines and up-regulate the release of anti-inflammatory ones, leading them to be considered as immunomodulators. mdpi.com Their mechanism of action is thought to be multi-targeted, involving interaction with various receptors and signaling pathways. mdpi.com

Another study on 1,2,4-oxadiazole derivatives, which are structurally related to 1,2,4-thiadiazoles, has also shown immunomodulatory potential. nih.gov A specific derivative was found to polarize murine bone marrow-derived macrophages towards the M1 phenotype, which is associated with anti-tumoral activity. nih.gov This was evidenced by an increase in the production of pro-inflammatory cytokines such as TNF-α and IL-12. nih.gov

The table below summarizes the immunomodulatory effects observed in vitro for related heterocyclic compounds.

| Compound Class | Observed In Vitro Effect | Immune Cell Type/System | Key Findings |

|---|---|---|---|

| Nitroheteroaryl-1,3,4-thiadiazole derivatives | Immunomodulation | Spleen cells from infected BALB/c mice | Stimulated IFN-γ expression; Suppressed IL-10 and IL-5 production |

| Substituted 1,3,4-thiadiazines | Immunomodulation | General (inferred from in vivo and in silico studies) | Down-regulation of pro-inflammatory cytokines; Up-regulation of anti-inflammatory cytokines |

| 1,2,4-Oxadiazole derivative | Immunomodulation | Murine Bone Marrow-Derived Macrophages (BMDMs) | Polarization to M1 phenotype; Induction of TNF-α and IL-12 |

These findings from related thiadiazole and oxadiazole derivatives suggest that the this compound scaffold holds potential for the development of novel immunosuppressant or immunomodulatory agents. Further in vitro studies are necessary to elucidate the specific effects of derivatives of this particular chemical structure on various immune cells and pathways.

Cholerectic Activity

The in vitro cholerectic activity, which is the ability of a compound to increase the volume of bile secreted from the liver, of this compound derivatives has not been reported in the available scientific literature. Research on the choleretic properties of thiadiazole compounds, in general, is very limited.